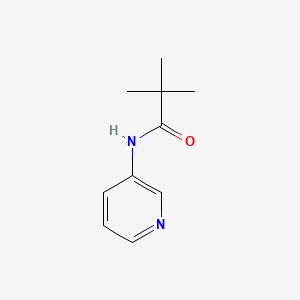







|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.C(N(CC)C(C)C)(C)C.[C:17](Cl)(=[O:22])[C:18]([CH3:21])([CH3:20])[CH3:19]>ClCCl>[CH3:19][C:18]([CH3:21])([CH3:20])[C:17]([NH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)=[O:22]
|


|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
139 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
72 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 0° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
then concentrated in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
To the residue was added 600 mL of ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
the organic solution was washed sequentially with water, 0.5N aqueous sodium bicarbonate solution and saturated aqueous brine (300 mL each)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
To the crude solid was added 150 mL of ethyl acetate
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred vigourously for 30 min
|
|
Duration
|
30 min
|
|
Type
|
ADDITION
|
|
Details
|
300 mL of hexane was added
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for an additional 30 min
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
The resultant crystalline solid was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with 400 mL of 10% ethyl acetate/hexane
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |